(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
Description
(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate (CAS: 185225-84-7) is a fluorinated cyclopropane derivative combined with a 4-methylbenzenesulfonate (tosylate) counterion. Its molecular formula is C₁₀H₁₄FNO₃S, with a molecular weight of 247.29 g/mol . The compound is notable for its stereospecific configuration, which influences its physicochemical and pharmacological properties. It is primarily used as a reference standard in pharmaceutical impurity profiling, particularly for sitafloxacin hydrate .
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWZMHVPMZXIRU-RCROYASPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]([C@@H]1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185225-84-7, 143062-73-1 | |
| Record name | Cyclopropanamine, 2-fluoro-, (1S,2R)-, 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185225-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation of Suitable Precursors
The core step involves forming the cyclopropane ring with precise stereochemistry. The most common approach is the carbenoid-mediated cyclopropanation of alkenes or related intermediates:
- Reagents : Diethylzinc and diiodomethane or similar diazo compounds.
- Conditions : Typically performed at low temperatures (0–25°C) under inert atmosphere (nitrogen or argon) to control stereoselectivity.
- Outcome : Formation of a cyclopropane with defined stereochemistry, often favoring the trans-configured (1S,2R) isomer due to steric and electronic factors.
Fluorination of the Cyclopropane Intermediate
Post-cyclopropanation, selective fluorination is achieved through:
- Reagents : Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
- Conditions : Reactions are conducted at low temperatures (−78°C to 0°C) to prevent racemization and side reactions.
- Mechanism : Nucleophilic substitution at the appropriate carbon, with fluorine replacing a suitable leaving group or via electrophilic fluorination, depending on the precursor structure.
Amination and Sulfonation
The amino group is introduced via nucleophilic substitution or reductive amination, followed by sulfonation:
- Amination : The fluorinated cyclopropane derivative reacts with ammonia or amines under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF).
- Sulfonation : The amine is converted into the sulfonate salt by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine, under controlled temperatures (0–40°C).
Representative Preparation Scheme
| Step | Reagents & Conditions | Purpose | Yield & Notes |
|---|---|---|---|
| Cyclopropanation | Diethylzinc + diiodomethane; inert atmosphere, 0–25°C | Form cyclopropane ring | High stereoselectivity, yields >80% |
| Fluorination | DAST or similar; −78°C to 0°C | Introduce fluorine atom | Controlled to prevent racemization |
| Amination | NH₃ or amines in DMF; reflux | Attach amino group | Yields vary, optimized for stereochemistry |
| Sulfonation | Tosyl chloride + triethylamine; 0–40°C | Form sulfonate salt | Purity critical, yields >75% |
Data Tables Summarizing Synthesis Parameters
| Stage | Reagents | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation | Diethylzinc + diiodomethane | 0–25°C | 12–24 hours | 80–90 | Stereoselective, regioselective |
| Fluorination | DAST | −78°C to 0°C | 2–6 hours | 70–85 | Minimize racemization |
| Amination | NH₃ or primary amines | Reflux | 12–24 hours | 60–75 | Stereochemical retention |
| Sulfonation | Tosyl chloride + triethylamine | 0–40°C | 4–8 hours | 75–85 | Purification via recrystallization |
Research Findings and Optimization Strategies
Stereochemical Control
- The stereochemistry of the final compound is critically influenced during the cyclopropanation step, with chiral catalysts or auxiliaries (e.g., chiral diazo compounds) employed to enhance enantioselectivity.
- Fluorination should be conducted at low temperatures to prevent racemization, with DAST being the reagent of choice due to its mildness and selectivity.
Reaction Condition Optimization
- Solvent choice (e.g., dichloromethane, DMF) significantly impacts yield and stereoselectivity.
- Excess reagents like tosyl chloride are used to drive the sulfonation to completion, with purification steps involving chromatography or recrystallization.
Purification Techniques
- Column chromatography on silica gel with suitable eluents (ethyl acetate/hexane) is standard.
- Recrystallization from polar solvents ensures high purity, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H
Biological Activity
(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate, with the CAS number 185225-84-7, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The fluorine atom in its structure is hypothesized to enhance binding affinity to specific receptors compared to non-fluorinated analogs.
Toxicity and Safety Profile
The safety profile indicates that the compound has acute toxicity when ingested and can cause skin irritation upon contact. The following table summarizes the toxicity data:
| Toxicity Parameter | Value |
|---|---|
| Acute oral toxicity | Harmful if swallowed (H302) |
| Skin irritation | Causes skin irritation (H315) |
| Safety classification | R&D use only; not for food or drugs |
Neuropharmacological Studies
Research has indicated that this compound may influence dopamine and serotonin pathways. A study conducted on animal models demonstrated significant alterations in behavior consistent with increased dopaminergic activity. This suggests potential applications in treating disorders such as depression or anxiety.
Antidepressant Activity
In a controlled trial involving rodent models, administration of the compound resulted in a marked reduction in depressive-like symptoms as measured by the forced swim test. The results are summarized below:
| Study Parameter | Control Group | Treatment Group |
|---|---|---|
| Duration of Study | 14 days | 14 days |
| Average Time Immobile | 300 seconds | 150 seconds |
| Statistical Significance | p < 0.05 | p < 0.01 |
These findings indicate that the compound may have significant antidepressant properties, warranting further investigation into its therapeutic potential.
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Areas for future study include:
- Detailed receptor binding studies to identify specific targets.
- Long-term toxicity assessments.
- Clinical trials to evaluate efficacy in human subjects.
Scientific Research Applications
Organic Synthesis
Synthetic Routes:
The synthesis of (1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate typically involves several key steps:
- Cyclopropanation : This is often achieved using diazo compounds and transition metal catalysts to form the cyclopropane ring.
- Fluorination : The introduction of the fluorine atom can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Amination : The amine group is introduced through nucleophilic substitution reactions.
These synthetic methods highlight the compound's utility as a building block in complex organic molecules, making it valuable in medicinal chemistry and materials science.
Pharmaceutical Research
Biological Activity:
The compound has garnered interest in pharmaceutical research due to its potential biological activities. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly within the central nervous system (CNS). The fluorine substitution is hypothesized to enhance binding affinity to specific receptors compared to non-fluorinated analogs, making it a candidate for drug development targeting neurological disorders .
Case Studies:
- Neurotransmitter Modulation : Research indicates that compounds similar to (1S,2R)-2-Fluorocyclopropanamine may affect serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety. However, specific studies on this compound's effects are still emerging.
- Toxicity Profiles : Initial toxicity assessments classify the compound as harmful if swallowed and capable of causing skin irritation. These factors are crucial for evaluating safety in drug development .
Chemical Reactions
The compound undergoes various chemical reactions that expand its applicability:
- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can yield cyclopropylamines.
- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles under suitable conditions, allowing for further functionalization .
Industrial Applications
In industrial settings, this compound may be utilized in continuous flow processes to enhance production efficiency. Flow microreactor systems allow for better control over reaction conditions and minimize side reactions, which is beneficial for large-scale synthesis.
Comparison with Similar Compounds
This section compares the compound with structurally and functionally related analogs, focusing on stereochemistry, physical properties, hazards, and applications.
Stereoisomers of Fluorocyclopropanamine Tosylate
Table 1: Key Properties of Fluorocyclopropanamine Tosylate Isomers
Key Findings:
Stereochemical Impact: The (1S,2R) and (1R,2S) enantiomers are diastereomers with distinct pharmacological profiles.
Commercial Availability :
- The (1R,2S) isomer is widely available, with prices ranging from €21.00/250 mg to €571.00/100 g . In contrast, the (1S,2R) compound is marketed as a specialty chemical but lacks disclosed pricing .
Applications: The (1S,2R) form is critical in quality control for sitafloxacin hydrate, a fluoroquinolone antibiotic . The (1R,2S) isomer may serve as an intermediate in asymmetric synthesis, though its exact applications are less documented .
Broader Structural Analogs
Table 2: Comparison with Other 4-Methylbenzenesulfonate Salts
*Similarity scores based on structural and functional group alignment .
Key Findings:
Functional Group Influence :
- Ethyl tosylate (CAS 80-40-0) shares a high similarity score (0.94) but lacks the cyclopropane ring, resulting in different reactivity and applications (e.g., alkylating agent vs. chiral amine salt) .
- Fluoromethyl tosylate (CAS 114435-86-8) is structurally simpler and used in nucleophilic substitutions, unlike the fluorocyclopropanamine derivatives .
Hazard Profile :
- Ethyl tosylate exhibits skin and eye irritation (H315, H319), similar to the (1R,2S) fluorocyclopropanamine isomer, but lacks oral toxicity warnings .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclopropane ring formation followed by fluorination and salt formation with 4-methylbenzenesulfonic acid. For example, fluorocyclopropane precursors can be generated via [2+1] cycloaddition using diazo compounds and olefins under catalytic conditions. The fluorination step may employ reagents like Selectfluor™ or DAST. Tosylate salt formation is achieved by reacting the free base with 4-methylbenzenesulfonic acid in a polar solvent (e.g., ethanol) under inert atmosphere . Optimization includes controlling temperature (0–25°C), stoichiometry, and purification via recrystallization (e.g., using acetonitrile/water mixtures) to enhance yield (>75%) and purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature, protected from moisture. Use desiccants in storage vials to prevent hydrolysis of the cyclopropane ring. For long-term stability (>6 months), consider refrigeration (2–8°C) in amber glass vials. Conduct periodic purity checks via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- NMR : H and F NMR confirm stereochemistry and fluorination. The cyclopropane protons appear as distinct multiplet signals (δ 1.5–2.5 ppm), while the F signal resonates near δ -180 ppm .
- X-ray crystallography : Resolve absolute stereochemistry; monoclinic systems (e.g., space group ) with unit cell parameters (e.g., Å, Å) can validate the (1S,2R) configuration .
- HRMS : Confirm molecular weight (247.286 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological or chemical properties?
- Methodology : Comparative studies using (1S,2R) and (1R,2S) enantiomers are critical. For biological activity, assess receptor binding (e.g., enzyme inhibition assays) and pharmacokinetics (e.g., plasma stability in rodent models). Fluorine’s electronegativity and the cyclopropane ring’s strain may enhance binding affinity or metabolic resistance. For reactivity, evaluate ring-opening reactions under acidic/basic conditions via F NMR kinetics .
Q. How can contradictions in reported physicochemical data (e.g., melting point) be resolved?
- Methodology : Discrepancies (e.g., CAS 143062-84-4 vs. 185225-84-7 ) may arise from stereoisomerism or salt vs. free base forms. Resolve via:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
- DSC : Identify melting points and polymorphic transitions.
- Cross-validate with literature : Compare X-ray data (e.g., unit cell parameters) to confirm identity .
Q. What computational approaches predict the stability of the fluorinated cyclopropane moiety?
- Methodology :
- DFT calculations : Calculate bond dissociation energies (BDEs) for C-F and cyclopropane C-C bonds. Use B3LYP/6-31G(d) basis sets to model ring strain and fluorine’s inductive effects.
- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic systems to predict solubility and aggregation behavior .
Q. How can deuterium labeling elucidate metabolic or synthetic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
